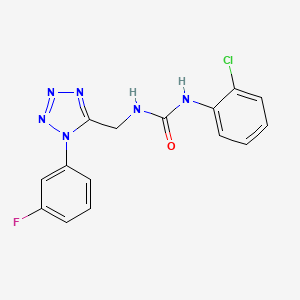
1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
-
Formation of the Tetrazole Ring:
- The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 1-(3-fluorophenyl)-1H-tetrazole.
-
Urea Formation:
- The urea derivative can be synthesized by reacting 1-(3-fluorophenyl)-1H-tetrazole with an isocyanate derivative. For example, 2-chlorophenyl isocyanate can be used to form the desired urea compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
-
Substitution Reactions:
- The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
-
Oxidation and Reduction Reactions:
- The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Common Reagents and Conditions:
-
Substitution Reactions:
- Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate nucleophilic substitution.
-
Oxidation Reactions:
- Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
-
Reduction Reactions:
- Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products:
- Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.
- Oxidation reactions can produce corresponding oxides or hydroxylated derivatives.
- Reduction reactions can yield amines or other reduced forms of the compound.
科学研究应用
-
Medicinal Chemistry:
- This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.
-
Materials Science:
- The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Studies:
- It can be used in studies to understand its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
-
Enzyme Inhibition:
- The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
-
Receptor Modulation:
- It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
-
Pathway Interference:
- The compound could interfere with specific biochemical pathways, leading to altered cellular functions.
相似化合物的比较
-
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea:
- Similar structure but with a different position of the fluorine atom on the phenyl ring.
-
1-(2-Chlorophenyl)-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea:
- Similar structure but with a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness:
- The specific combination of a 2-chlorophenyl group, a 3-fluorophenyl group, and a tetrazole ring in 1-(2-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-12-6-1-2-7-13(12)19-15(24)18-9-14-20-21-22-23(14)11-5-3-4-10(17)8-11/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYSKAIVYXJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2833237.png)
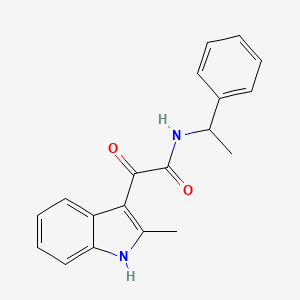
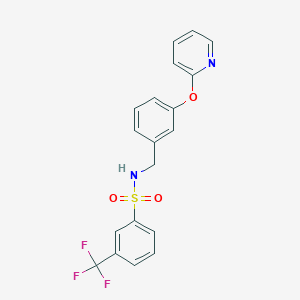
![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)
![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)
![N-(2,6-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2833245.png)
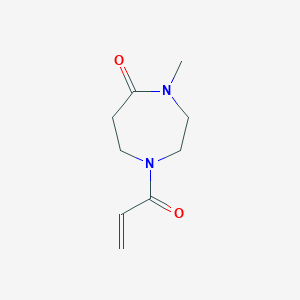
![N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2833249.png)
![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)
![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)
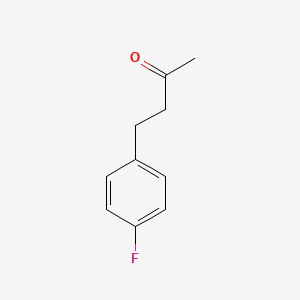
![5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B2833255.png)
![Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2833259.png)
